molecular formula C14H14ClN5O B1452164 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-80-2

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1452164
CAS RN: 1105196-80-2
M. Wt: 303.75 g/mol
InChI Key: OGPDGLLJCYSPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel, potent, and selective myeloperoxidase (MPO) inhibitor . It’s in clinical development for cardiovascular, renal, and metabolic diseases .


Synthesis Analysis

A new and improved synthetic route for the synthesis of this compound has been provided that is readily scalable for commercial production .


Chemical Reactions Analysis

The metabolism of this compound is mainly comprised of reactions at the primary amine nitrogen and the thiourea sulfur, resulting in several conjugated metabolites with or without desulfurization . A carbamoyl glucuronide metabolite of this compound (M7) was the most abundant plasma metabolite in both human healthy volunteers and heart failure patients after single and repeated dose administration of this compound, accounting for 75%-80% of the total drug-related exposure .

Scientific Research Applications

Synthesis and Chemical Applications

Pyrazolopyrimidine scaffolds, including compounds similar to the one mentioned, are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The importance of hybrid catalysts toward the synthesis of pyranopyrimidine and related scaffolds has been highlighted, showing the use of organocatalysts, metal catalysts, and nanocatalysts for developing substituted pyrimidine derivatives. These methodologies offer diverse catalytic applications for the development of lead molecules, showcasing the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Medicinal and Biological Significance

Pyrazolopyrimidines have displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structural activity relationship (SAR) studies of pyrazolopyrimidine derivatives have garnered attention, leading to the development of lead compounds for various disease targets. This underlines the compound's potential as a building block for developing drug-like candidates with diverse medicinal properties (Cherukupalli et al., 2017).

Structure-Activity Relationships (SAR)

The SAR studies of pyrazolopyrimidines have revealed significant biological properties, further emphasizing their importance in drug discovery. These compounds structurally resemble purines, prompting investigations into their therapeutic significance. Their interactions with various biochemical pathways and receptors have highlighted their potential in addressing central nervous system disorders, cardiovascular diseases, cancer, inflammation, and more. The comprehensive analysis of SAR provides insights into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications (Chauhan & Kumar, 2013).

Mechanism of Action

Target of Action

The primary target of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .

Mode of Action

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

By inhibiting PKB, 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one disrupts several downstream signaling pathways. PKB is known to phosphorylate and inactivate components of the pro-apoptotic machinery, including BAD and procaspase-9 . Therefore, inhibition of PKB can lead to the activation of these pro-apoptotic pathways, promoting cell death .

Pharmacokinetics

The pharmacokinetic properties of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are characterized by rapid clearance and low oral bioavailability . Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one leads to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPDGLLJCYSPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 5
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 6
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.